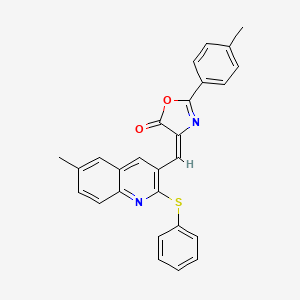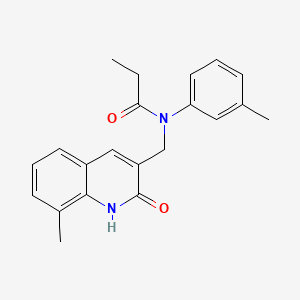
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide, also known as HMN-214, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a member of the quinoline family of compounds and has been shown to have potent antitumor activity in preclinical studies.
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine-binding site on tubulin and disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of several kinases, including Aurora A and B, which are involved in cell division and are overexpressed in many types of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical models. It has been shown to inhibit the growth of tumors in xenograft models of breast, lung, colon, and prostate cancer. This compound has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide in lab experiments is its potent antitumor activity, which allows for the evaluation of its efficacy in preclinical models. Another advantage is its favorable pharmacokinetic profile, which allows for the evaluation of its bioavailability and toxicity. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the development of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide. One direction is to evaluate its efficacy in clinical trials for the treatment of cancer. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce its toxicity. In addition, there is a need to develop more potent and selective inhibitors of tubulin polymerization for the treatment of cancer. Finally, there is a need to explore the potential of this compound in combination with other chemotherapeutic agents for the treatment of cancer.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide involves several steps, including the reaction of 8-methyl-2-quinolone with m-tolylmethylamine, followed by the reaction with propionyl chloride. The final product is obtained after purification by column chromatography. The synthesis of this compound has been reported in several publications, and the compound has been synthesized in both small and large scale.
Applications De Recherche Scientifique
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide has been extensively studied for its antitumor activity in preclinical models. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Propriétés
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-4-19(24)23(18-10-5-7-14(2)11-18)13-17-12-16-9-6-8-15(3)20(16)22-21(17)25/h5-12H,4,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLOZQOKGCOYEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=CC=CC(=C2NC1=O)C)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7697871.png)

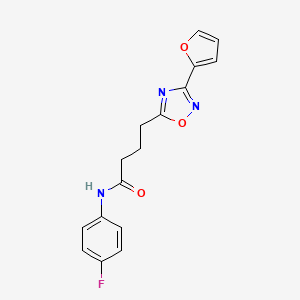

![N-{5-[(3-acetylphenyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide](/img/structure/B7697896.png)

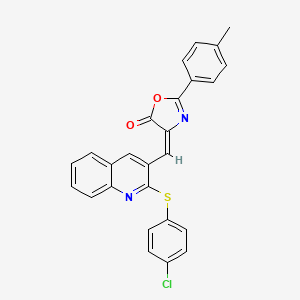
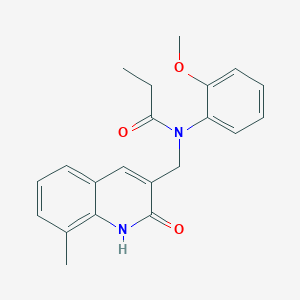
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7697915.png)

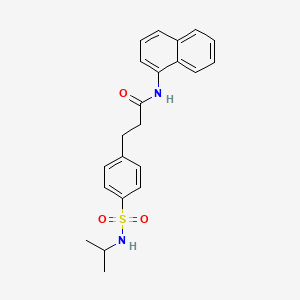

![N'-[(E)-(2-fluorophenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7697942.png)
